molecular formula C23H19NO4 B11677970 Benzoic acid, 4-[(2-benzoyl)benzoylamino]-, ethyl ester

Benzoic acid, 4-[(2-benzoyl)benzoylamino]-, ethyl ester

Cat. No.: B11677970
M. Wt: 373.4 g/mol
InChI Key: NMGHQAURAGDOPZ-UHFFFAOYSA-N
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Description

Benzoic acid, 4-[(2-benzoyl)benzoylamino]-, ethyl ester is an organic compound with a complex structure It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by an ethyl ester group, and the aromatic ring is substituted with a benzoylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-[(2-benzoyl)benzoylamino]-, ethyl ester typically involves the esterification of benzoic acid derivatives. One common method is the reaction of 4-aminobenzoic acid with benzoyl chloride to form the intermediate 4-benzoylaminobenzoic acid. This intermediate is then reacted with ethyl alcohol in the presence of a catalyst, such as sulfuric acid, to form the final ester product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure efficient mixing and reaction rates. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-[(2-benzoyl)benzoylamino]-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols.

Scientific Research Applications

Benzoic acid, 4-[(2-benzoyl)benzoylamino]-, ethyl ester has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: It may be used in the production of polymers and resins.

Mechanism of Action

The mechanism of action of benzoic acid, 4-[(2-benzoyl)benzoylamino]-, ethyl ester involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity. This binding may involve hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzoic acid, 4-[(2-benzoyl)benzoylamino]-, ethyl ester is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C23H19NO4

Molecular Weight

373.4 g/mol

IUPAC Name

ethyl 4-[(2-benzoylbenzoyl)amino]benzoate

InChI

InChI=1S/C23H19NO4/c1-2-28-23(27)17-12-14-18(15-13-17)24-22(26)20-11-7-6-10-19(20)21(25)16-8-4-3-5-9-16/h3-15H,2H2,1H3,(H,24,26)

InChI Key

NMGHQAURAGDOPZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C(=O)C3=CC=CC=C3

Origin of Product

United States

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